molecular formula C17H14N2O3 B4406182 [4-(3-Phenyl-1,2,4-oxadiazol-5-yl)phenyl] propanoate

[4-(3-Phenyl-1,2,4-oxadiazol-5-yl)phenyl] propanoate

Cat. No.: B4406182
M. Wt: 294.30 g/mol
InChI Key: LRGDZBVNNIBTPQ-UHFFFAOYSA-N
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Description

[4-(3-Phenyl-1,2,4-oxadiazol-5-yl)phenyl] propanoate is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a phenyl group attached to the oxadiazole ring and a propanoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(3-Phenyl-1,2,4-oxadiazol-5-yl)phenyl] propanoate typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method is the reaction of an acylhydrazide with a carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction proceeds through the formation of an intermediate acylhydrazone, which then cyclizes to form the oxadiazole ring.

Another method involves the use of a base such as potassium carbonate (K2CO3) to promote the cyclization of hydrazides with carboxylic acids. This method is advantageous due to its mild reaction conditions and good functional group compatibility .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[4-(3-Phenyl-1,2,4-oxadiazol-5-yl)phenyl] propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The phenyl groups in the compound can undergo electrophilic aromatic substitution reactions with reagents such as halogens or nitro groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include H2O2 and KMnO4, typically used in aqueous or organic solvents under mild to moderate temperatures.

    Reduction: NaBH4 and LiAlH4 are commonly used in solvents like ethanol or tetrahydrofuran (THF) under controlled temperatures.

    Substitution: Halogenation can be carried out using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Oxidation of the phenyl groups can lead to the formation of phenolic derivatives.

    Reduction: Reduction can yield amine derivatives if the oxadiazole ring is reduced.

    Substitution: Substitution reactions can introduce various functional groups onto the phenyl rings, leading to a wide range of derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of [4-(3-Phenyl-1,2,4-oxadiazol-5-yl)phenyl] propanoate involves its interaction with specific molecular targets and pathways. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. For example, its antimicrobial activity may result from the disruption of bacterial cell membranes or inhibition of essential enzymes .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Oxadiazole derivatives: These compounds share the oxadiazole ring structure but differ in the substituents attached to the ring.

    Phenylpropanoate derivatives: Compounds with similar propanoate groups but different aromatic substituents.

Uniqueness

[4-(3-Phenyl-1,2,4-oxadiazol-5-yl)phenyl] propanoate is unique due to the combination of the oxadiazole ring and the phenylpropanoate moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications .

Properties

IUPAC Name

[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl] propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3/c1-2-15(20)21-14-10-8-13(9-11-14)17-18-16(19-22-17)12-6-4-3-5-7-12/h3-11H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRGDZBVNNIBTPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1=CC=C(C=C1)C2=NC(=NO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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